Oltipraz

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cancer Prevention (Chemoprevention)

One of the most studied uses of Oltipraz is in cancer prevention. Studies have shown it may possess chemopreventive properties by inhibiting the formation of carcinogens and reducing DNA damage caused by these agents []. Research suggests it might be effective against various cancers, including those of the esophagus, stomach, and skin [, ]. However, large-scale clinical trials are needed to confirm these findings and determine its effectiveness as a preventive measure.

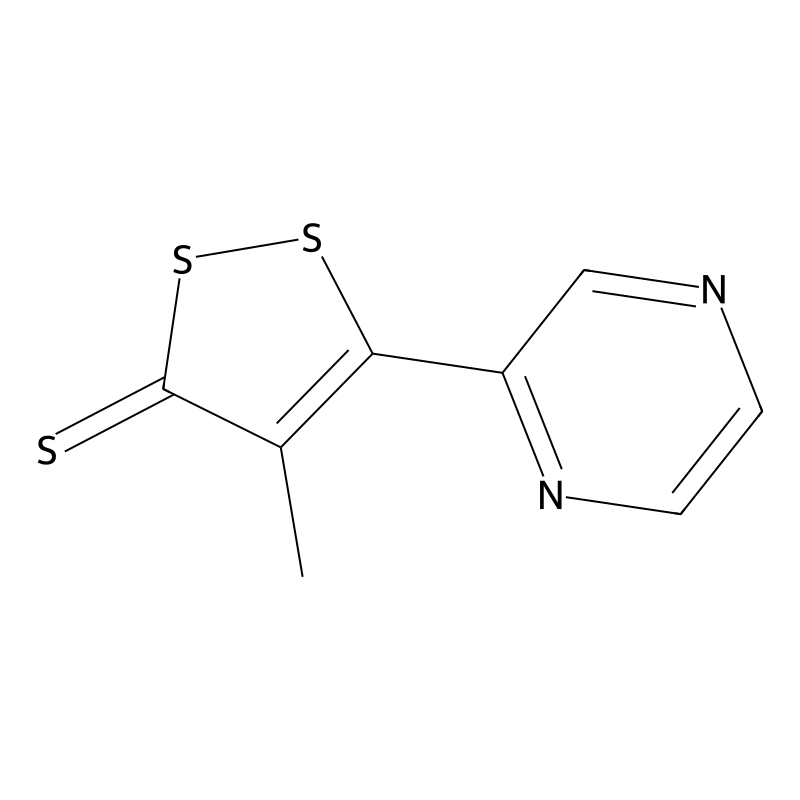

Oltipraz is an organosulfur compound classified within the dithiolethione group, with the chemical formula . It is recognized for its potential as a chemopreventive agent against various types of cancer, including those affecting the bladder, liver, and lung. Oltipraz functions primarily by inducing phase II detoxification enzymes, such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1, which help protect cells from carcinogenic damage . Despite its promising applications, clinical trials have reported significant side effects, including neurotoxicity and gastrointestinal toxicity .

Oltipraz exhibits several biological activities that contribute to its potential therapeutic effects:

- Cancer Prevention: It has demonstrated efficacy in inhibiting cancer cell proliferation in various rodent models.

- Detoxification: By inducing phase II detoxification enzymes, oltipraz enhances the body's ability to neutralize harmful substances.

- Anti-steatotic Effects: Oltipraz has been shown to inhibit liver X receptor-alpha (LXRα), which is involved in lipid metabolism, thereby reducing fat accumulation in the liver .

- Oxidative Stress Protection: The compound protects cells from oxidative stress-induced damage by promoting antioxidant defenses .

The synthesis of oltipraz typically involves multi-step organic reactions. One common method includes:

- Formation of Dithiolethione: The initial step involves the reaction of pyrazine derivatives with sulfur-containing reagents to form the dithiolethione core.

- Methylation: A methylating agent is introduced to yield the final structure of oltipraz.

- Purification: The product is purified using techniques such as crystallization or chromatography to isolate pure oltipraz for further use.

These synthetic routes can be optimized for yield and purity depending on specific laboratory conditions .

Oltipraz has several applications in medical research and potential therapeutic contexts:

- Cancer Chemoprevention: Investigated for its ability to prevent various cancers through enzyme induction.

- Liver Disease Management: Explored for its effects on liver fibrosis and cirrhosis due to its role in lipid metabolism .

- Schistosomiasis Treatment: Oltipraz has been utilized as a schistosomicide in treating infections caused by parasitic worms .

Research indicates that oltipraz may interact with various medications and substances:

- Methemoglobinemia Risk: Co-administration with benzyl alcohol may increase the risk of methemoglobinemia .

- Drug Interactions: Oltipraz may alter the pharmacokinetics of other drugs due to its enzyme-inducing properties, necessitating caution during concurrent use with other medications .

Several compounds share structural or functional similarities with oltipraz. A comparison highlights their unique properties:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dithiolethione | Varies | General class that includes various compounds with sulfur-containing rings; known for antioxidant properties. |

| Benzyl Isothiocyanate | C9H9NCS | Exhibits anticancer properties; acts through different mechanisms compared to oltipraz. |

| Sulforaphane | C6H11NOS2 | Found in cruciferous vegetables; known for inducing phase II detoxifying enzymes similar to oltipraz but with different pathways. |

| Curcumin | C21H20O6 | A polyphenolic compound with anti-inflammatory and anticancer properties; interacts differently with cellular pathways compared to oltipraz. |

Oltipraz stands out due to its specific mechanism of action involving LXRα inhibition and AMPK activation, making it unique among these compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Kim SG, Kim YM, Choi JY, Han JY, Jang JW, Cho SH, Um SH, Chon CY, Lee DH, Jang JJ, Yu E, Lee YS. Oltipraz therapy in patients with liver fibrosis or cirrhosis: a randomized, double-blind, placebo-controlled phase II trial. J Pharm Pharmacol. 2011 May;63(5):627-35. doi: 10.1111/j.2042-7158.2011.01259.x. Epub 2011 Mar 14. PubMed PMID: 21492164.

3: Bhattacharyya S, Zhou H, Seiner DR, Gates KS. Inactivation of protein tyrosine phosphatases by oltipraz and other cancer chemopreventive 1,2-dithiole-3-thiones. Bioorg Med Chem. 2010 Aug 15;18(16):5945-9. Epub 2010 Jun 30. PubMed PMID: 20655236; PubMed Central PMCID: PMC3253851.

4: Choi SH, Kim YM, Lee JM, Kim SG. Antioxidant and mitochondrial protective effects of oxidized metabolites of oltipraz. Expert Opin Drug Metab Toxicol. 2010 Feb;6(2):213-24. Review. PubMed PMID: 20095791.

5: Piton A, Rauch C, Langouet S, Guillouzo A, Morel F. Involvement of pregnane X receptor in the regulation of CYP2B6 gene expression by oltipraz in human hepatocytes. Toxicol In Vitro. 2010 Mar;24(2):452-9. Epub 2009 Oct 12. PubMed PMID: 19833192.

6: Lee WH, Kim YW, Choi JH, Brooks SC 3rd, Lee MO, Kim SG. Oltipraz and dithiolethione congeners inhibit hypoxia-inducible factor-1alpha activity through p70 ribosomal S6 kinase-1 inhibition and H2O2-scavenging effect. Mol Cancer Ther. 2009 Oct;8(10):2791-802. Epub 2009 Sep 29. PubMed PMID: 19789218.

7: Cho IJ, Sung DK, Kang KW, Kim SG. Oltipraz promotion of liver regeneration after partial hepatectomy: The role of PI3-kinase-dependent C/EBPbeta and cyclin E regulation. Arch Pharm Res. 2009 Apr;32(4):625-35. Epub 2009 Apr 29. PubMed PMID: 19407981.

8: Shin SM, Kim SG. Inhibition of arachidonic acid and iron-induced mitochondrial dysfunction and apoptosis by oltipraz and novel 1,2-dithiole-3-thione congeners. Mol Pharmacol. 2009 Jan;75(1):242-53. Epub 2008 Oct 22. PubMed PMID: 18945820.

9: Velayutham M, Muthukumaran RB, Sostaric JZ, McCraken J, Fishbein JC, Zweier JL. Interactions of the major metabolite of the cancer chemopreventive drug oltipraz with cytochrome c: a novel pathway for cancer chemoprevention. Free Radic Biol Med. 2007 Oct 1;43(7):1076-85. Epub 2007 Jul 6. PubMed PMID: 17761303.

10: Glintborg B, Weimann A, Kensler TW, Poulsen HE. Oltipraz chemoprevention trial in Qidong, People's Republic of China: unaltered oxidative biomarkers. Free Radic Biol Med. 2006 Sep 15;41(6):1010-4. Epub 2006 Jul 4. PubMed PMID: 16934685.